Vinorelbine metabolite M1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinorelbine metabolite M1 is a significant derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as an anti-mitotic chemotherapy drug for treating various types of cancers, including non-small cell lung cancer and breast cancer . The metabolite M1 is formed through the metabolic processes involving vinorelbine and plays a crucial role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural vinca alkaloids. The synthetic route typically starts with the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine is then chemically modified to produce vinorelbine by altering the catharanthine ring structure from a nine-membered to an eight-membered ring .
Industrial Production Methods: Industrial production of vinorelbine involves large-scale extraction of vinblastine followed by its chemical modification. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of vinorelbine .
Chemical Reactions Analysis
Types of Reactions: Vinorelbine metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound include deacetylvinorelbine, 20’-hydroxyvinorelbine, and vinorelbine 6’-oxide. These metabolites have distinct pharmacological properties and contribute to the overall therapeutic efficacy of vinorelbine .
Scientific Research Applications
Vinorelbine metabolite M1 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and transformation of vinca alkaloids. In biology, it helps in understanding the cellular mechanisms and interactions of anti-mitotic agents. In medicine, this compound is crucial for developing targeted cancer therapies and improving the pharmacokinetic profiles of chemotherapeutic drugs .
Mechanism of Action
Vinorelbine metabolite M1 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts the polymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets involved include β-tubulin and various microtubule-associated proteins .
Comparison with Similar Compounds
Vinorelbine metabolite M1 is unique compared to other vinca alkaloid metabolites due to its specific structural modifications and pharmacological properties. Similar compounds include vinblastine, vincristine, and vindesine. While all these compounds share a common mechanism of action, this compound has a distinct metabolic profile and reduced neurotoxicity, making it a preferred choice in certain therapeutic regimens .
Conclusion
This compound is a vital compound in the realm of chemotherapy, offering unique advantages in terms of efficacy and safety. Its comprehensive study and application in various scientific fields continue to contribute to advancements in cancer treatment and drug development.
Properties
CAS No. |
1032390-76-3 |
---|---|
Molecular Formula |
C45H54N4O9 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1-oxido-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-,49?/m0/s1 |
InChI Key |
LPTZKBCHESZBOM-LCJOUJNQSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.